molecular formula C6H10O4 B13821987 (3S)-1,3-Dioxane-2-methyl-4-carboxylic acid

(3S)-1,3-Dioxane-2-methyl-4-carboxylic acid

Cat. No.: B13821987
M. Wt: 146.14 g/mol
InChI Key: AGUWJLDAYXVSBT-AKGZTFGVSA-N
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Description

1,3-Dioxane-4-carboxylicacid,2-methyl-,(2s-cis)-(9ci) is an organic compound that belongs to the class of dioxanes. Dioxanes are heterocyclic organic compounds with a six-membered ring containing two oxygen atoms. This specific compound features a carboxylic acid group and a methyl group, making it a unique derivative of dioxane.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxane-4-carboxylicacid,2-methyl-,(2s-cis)-(9ci) typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the acid-catalyzed cyclization of 2-methyl-1,3-propanediol with formaldehyde, followed by oxidation to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxane-4-carboxylicacid,2-methyl-,(2s-cis)-(9ci) can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or anhydrides.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or sulfonates under basic conditions.

Major Products Formed

    Oxidation: Esters, anhydrides, or other oxidized derivatives.

    Reduction: Alcohols or other reduced forms.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-Dioxane-4-carboxylicacid,2-methyl-,(2s-cis)-(9ci) depends on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxane: The parent compound without the carboxylic acid and methyl groups.

    1,4-Dioxane: A structural isomer with different properties.

    2-Methyl-1,3-Dioxane: A similar compound with a methyl group but lacking the carboxylic acid group.

Uniqueness

1,3-Dioxane-4-carboxylicacid,2-methyl-,(2s-cis)-(9ci) is unique due to the presence of both a carboxylic acid group and a methyl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C6H10O4

Molecular Weight

146.14 g/mol

IUPAC Name

(4S)-2-methyl-1,3-dioxane-4-carboxylic acid

InChI

InChI=1S/C6H10O4/c1-4-9-3-2-5(10-4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8)/t4?,5-/m0/s1

InChI Key

AGUWJLDAYXVSBT-AKGZTFGVSA-N

Isomeric SMILES

CC1OCC[C@H](O1)C(=O)O

Canonical SMILES

CC1OCCC(O1)C(=O)O

Origin of Product

United States

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